![molecular formula C16H18N2O4 B5316170 N-[1-[(tert-butylamino)carbonyl]-2-(2-furyl)vinyl]-2-furamide](/img/structure/B5316170.png)
N-[1-[(tert-butylamino)carbonyl]-2-(2-furyl)vinyl]-2-furamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-[(tert-butylamino)carbonyl]-2-(2-furyl)vinyl]-2-furamide, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK). BTK is a crucial enzyme in B-cell receptor signaling, and its inhibition has shown promising results in the treatment of various B-cell malignancies.
Mécanisme D'action
N-[1-[(tert-butylamino)carbonyl]-2-(2-furyl)vinyl]-2-furamide selectively targets BTK, an enzyme that plays a critical role in B-cell receptor signaling. BTK is involved in the activation of downstream signaling pathways, including the PI3K/AKT and NF-κB pathways, which promote cell survival and proliferation. By inhibiting BTK, N-[1-[(tert-butylamino)carbonyl]-2-(2-furyl)vinyl]-2-furamide disrupts these pathways and induces apoptosis in B-cell malignancies.
Biochemical and Physiological Effects
N-[1-[(tert-butylamino)carbonyl]-2-(2-furyl)vinyl]-2-furamide has been shown to inhibit BTK activity in vitro and in vivo, leading to decreased phosphorylation of downstream signaling molecules and decreased proliferation of B-cell malignancies. It has also been shown to induce apoptosis in B-cell malignancies, both as a single agent and in combination with other targeted therapies. In preclinical studies, N-[1-[(tert-butylamino)carbonyl]-2-(2-furyl)vinyl]-2-furamide has demonstrated favorable pharmacokinetic properties, including good oral bioavailability and long half-life.
Avantages Et Limitations Des Expériences En Laboratoire
N-[1-[(tert-butylamino)carbonyl]-2-(2-furyl)vinyl]-2-furamide has several advantages for lab experiments, including its high potency and selectivity for BTK, its favorable pharmacokinetic properties, and its ability to induce apoptosis in B-cell malignancies. However, there are also some limitations to its use in lab experiments, including its relatively low yield and the need for specialized equipment and expertise for its synthesis.
Orientations Futures
There are several future directions for the development of N-[1-[(tert-butylamino)carbonyl]-2-(2-furyl)vinyl]-2-furamide and other BTK inhibitors. One area of focus is the identification of biomarkers that can predict response to BTK inhibition, which could help to guide treatment decisions and improve patient outcomes. Another area of focus is the development of combination therapies that target multiple signaling pathways, which could enhance the efficacy of BTK inhibition and overcome resistance mechanisms. Additionally, there is ongoing research into the use of BTK inhibitors in other disease settings, such as autoimmune disorders and viral infections.
Méthodes De Synthèse
The synthesis of N-[1-[(tert-butylamino)carbonyl]-2-(2-furyl)vinyl]-2-furamide involves several steps, including the preparation of the key intermediate, 2-(2-furyl)vinylamine, and the subsequent reaction with tert-butyl chloroformate and furan-2-carboxylic acid. The final product is obtained through a series of purification steps, including column chromatography and recrystallization. The yield of N-[1-[(tert-butylamino)carbonyl]-2-(2-furyl)vinyl]-2-furamide is approximately 35%, and the purity is greater than 99%.
Applications De Recherche Scientifique
N-[1-[(tert-butylamino)carbonyl]-2-(2-furyl)vinyl]-2-furamide has shown promising results in preclinical studies as a potential treatment for B-cell malignancies, including chronic lymphocytic leukemia, mantle cell lymphoma, and diffuse large B-cell lymphoma. It has also demonstrated efficacy in combination with other targeted therapies, such as venetoclax and lenalidomide. Clinical trials are currently ongoing to evaluate the safety and efficacy of N-[1-[(tert-butylamino)carbonyl]-2-(2-furyl)vinyl]-2-furamide in patients with these malignancies.
Propriétés
IUPAC Name |
N-[(E)-3-(tert-butylamino)-1-(furan-2-yl)-3-oxoprop-1-en-2-yl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4/c1-16(2,3)18-14(19)12(10-11-6-4-8-21-11)17-15(20)13-7-5-9-22-13/h4-10H,1-3H3,(H,17,20)(H,18,19)/b12-10+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBWLSPFWAMRANH-ZRDIBKRKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C(=CC1=CC=CO1)NC(=O)C2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)NC(=O)/C(=C\C1=CC=CO1)/NC(=O)C2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>45.3 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49647763 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.